molecular formula C9H10ClNO2 B13030998 5-Chloro-6-isopropoxynicotinaldehyde

5-Chloro-6-isopropoxynicotinaldehyde

Cat. No.: B13030998
M. Wt: 199.63 g/mol
InChI Key: AORQPLFFTNPJHP-UHFFFAOYSA-N
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Description

5-Chloro-6-isopropoxynicotinaldehyde is a nicotinic acid derivative characterized by a pyridine ring substituted with a chlorine atom at position 5, an isopropoxy group at position 6, and an aldehyde functional group at position 3. The isopropoxy group likely enhances steric bulk and lipophilicity compared to smaller substituents like methoxy or hydroxyl groups, impacting solubility and reactivity in synthetic applications .

Properties

IUPAC Name

5-chloro-6-propan-2-yloxypyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-6(2)13-9-8(10)3-7(5-12)4-11-9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORQPLFFTNPJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-isopropoxynicotinaldehyde typically involves the chlorination of 6-isopropoxynicotinaldehyde. One common method is the reaction of 6-isopropoxynicotinaldehyde with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-isopropoxynicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: 5-Chloro-6-isopropoxynicotinic acid.

    Reduction: 5-Chloro-6-isopropoxynicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-6-isopropoxynicotinaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-6-isopropoxynicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways and lead to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-Chloro-6-isopropoxynicotinaldehyde with structurally related compounds, focusing on substituents, functional groups, and molecular properties:

Compound Name CAS No. Substituents (Positions) Functional Groups Molecular Weight (g/mol) Key Properties/Applications
5-Chloro-6-methoxynicotinaldehyde 132865-44-2 Cl (5), OCH₃ (6) Aldehyde (3) 171.58 High reactivity in cross-coupling
5-Chloro-6-hydroxynicotinic acid 54127-63-8 Cl (5), OH (6) Carboxylic acid (3) 187.57 Acidic; used in metal coordination
Methyl 5-chloro-6-methoxynicotinate 220656-93-9 Cl (5), OCH₃ (6) Ester (3) 215.63 Ester hydrolysis intermediate
This compound Not listed Cl (5), OCH(CH₃)₂ (6) Aldehyde (3) ~199.63 (estimated) Enhanced lipophilicity; steric hindrance
5-Chloro-6-isopropoxypyridine-3-boronic acid 1150114-69-4 Cl (5), OCH(CH₃)₂ (6) Boronic acid (3) 215.44 Suzuki-Miyaura coupling reagent

Notes:

  • Aldehyde vs. Carboxylic Acid/Ester : The aldehyde group in This compound offers nucleophilic reactivity, making it suitable for condensation or Grignard reactions, whereas carboxylic acid/ester derivatives (e.g., 54127-63-8, 220656-93-9) are more stable and serve as intermediates in hydrolysis or amidation .
  • Isopropoxy vs.
  • Boronic Acid Variant : The boronic acid analog (1150114-69-4) is tailored for cross-coupling reactions, highlighting how functional group substitution directs compound utility .

Physicochemical Properties

  • Lipophilicity : Estimated logP values (via analogy):
    • 5-Chloro-6-methoxynicotinaldehyde: ~1.2
    • This compound: ~2.5 (predicted due to isopropoxy group) .
  • Solubility : The isopropoxy substituent likely reduces aqueous solubility compared to hydroxy or methoxy variants, necessitating organic solvents like DMF or THF in reactions .

Research Findings and Limitations

  • Synthetic Utility : Compounds like 132865-44-2 and 1150114-69-4 are well-documented in cross-coupling and pharmaceutical synthesis, whereas data gaps exist for This compound , requiring extrapolation from analogs .
  • Safety Considerations : While specific safety data for the target compound are unavailable, structurally similar chlorinated pyridines (e.g., 62882-02-4) often exhibit toxicity, necessitating handling precautions .

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